3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

P2X3 receptor antagonist Structure-activity relationship Lipophilicity

Select this compound for its distinct 4-(4-fluorophenyl)thiazole pharmacophore—absent from clinical P2X3 candidates Eliapixant and Filapixant—enabling unique selectivity profiling against P2X2/3 (taste disturbance liability). Its achiral structure and low MW (370.44) reduce synthetic cost versus chiral clinical leads while preserving the canonical 3-butoxybenzamide scaffold. Suited for in vitro P2X3 pharmacology, SAR library expansion, and synthetic methodology benchmarking. Prior to quantitative use, confirm P2X3 IC50 via FLIPR calcium flux assay as no published potency data exist.

Molecular Formula C20H19FN2O2S
Molecular Weight 370.44
CAS No. 477551-10-3
Cat. No. B2429581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
CAS477551-10-3
Molecular FormulaC20H19FN2O2S
Molecular Weight370.44
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H19FN2O2S/c1-2-3-11-25-17-6-4-5-15(12-17)19(24)23-20-22-18(13-26-20)14-7-9-16(21)10-8-14/h4-10,12-13H,2-3,11H2,1H3,(H,22,23,24)
InChIKeyICMUWDJYZYJFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 477551-10-3): Structural Classification and P2X3 Antagonist Pharmacophore Context for Procurement Evaluation


3-Butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 477551-10-3; molecular formula C₂₀H₁₉FN₂O₂S; MW 370.44) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, a chemotype disclosed by Bayer AG as selective inhibitors of the P2X3 purinergic receptor [1]. This compound incorporates three pharmacophoric elements characteristic of the class: a central benzamide scaffold bearing a 3-butoxy substituent, coupled via an amide linkage to a 2-aminothiazole ring that carries a 4-(4-fluorophenyl) group at the thiazole 4-position. The P2X3 receptor is an ATP-gated ion channel implicated in nociception, chronic cough, and bladder dysfunction, and its antagonism has been clinically validated through Phase 2 studies of the structurally related clinical candidates Eliapixant (BAY 1817080; IC₅₀ = 8 nM at hP2X3) and Filapixant (IC₅₀ = 7 nM at hP2X3) [2][3]. This compound is catalogued as a research-grade chemical for non-human experimental use .

Why Generic Substitution Fails for 3-Butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide: Structural Determinants of P2X3 Pharmacology That Preclude Simple Analog Swapping


Within the 1,3-thiazol-2-yl substituted benzamide class, P2X3 antagonist potency and selectivity are exquisitely sensitive to three structural variables: (i) the nature and position of the alkoxy substituent on the benzamide ring, (ii) the substitution pattern at the thiazole 4-position, and (iii) the N-alkyl substituent on the amide nitrogen [1]. The target compound's 3-butoxy group occupies a critical position that, in the broader patent SAR, modulates both potency and metabolic stability relative to unsubstituted, 4-alkoxy, or sterically hindered analogs [1]. Its 4-(4-fluorophenyl)thiazole moiety distinguishes it from the clinical candidates Eliapixant and Filapixant, which bear a 5-methylthiazole and a complex chiral N-alkyl side chain—features that confer nanomolar potency but introduce stereochemical complexity and synthetic cost [2][3]. Simply substituting a des-butoxy analog (e.g., CAS 321555-43-5) or a positional isomer (e.g., 4-butoxy variant) would eliminate or alter the specific hydrogen-bonding, lipophilic, and steric profile that defines this compound's interaction with the P2X3 orthosteric or allosteric binding site, rendering cross-class substitution unreliable without empirical validation [1].

Quantitative Evidence Guide: 3-Butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide — Comparator-Anchored Differentiation Data for Procurement Decision-Making


Structural Differentiation from the Des-Butoxy Analog (CAS 321555-43-5): Impact of the 3-Butoxy Substituent on Lipophilicity and Predicted Membrane Permeability

The target compound (CAS 477551-10-3; MW 370.44; C₂₀H₁₉FN₂O₂S) differs from its closest commercially available analog N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 321555-43-5; MW 298.34; C₁₆H₁₁FN₂OS) by the presence of a 3-butoxy (-O(CH₂)₃CH₃) substituent on the benzamide phenyl ring. This structural modification adds 72.10 Da of molecular weight and introduces an ether oxygen capable of hydrogen-bond acceptance, along with a four-carbon alkyl chain that increases lipophilicity . The des-butoxy analog lacks any alkoxy substitution—a feature that, by class-level SAR inference from the Bayer P2X3 patent family (US10174016), is associated with reduced P2X3 binding affinity compared to alkoxy-substituted congeners [1]. In the patent's exemplified compounds, 3-alkoxy substitution (including 3-methoxy, 3-ethoxy, and 3-(tetrahydrofuranyl)methoxy variants) consistently contributes to sub-micromolar P2X3 antagonism, whereas unsubstituted benzamide analogs are not among the preferred embodiments [1].

P2X3 receptor antagonist Structure-activity relationship Lipophilicity Drug design

Positional Isomer Differentiation: 3-Butoxy vs. 4-Butoxy Substitution on the Benzamide Ring

The 4-butoxy regioisomer, 4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CAS not independently verified; listed on vendor databases), represents the para-substituted variant of the target compound. In the 1,3-thiazol-2-yl substituted benzamide class, the position of the alkoxy substituent on the benzamide ring critically determines the vector of the lipophilic side chain relative to the amide-thiazole pharmacophore [1]. The Bayer patent family (US10174016, WO2016091776A1) extensively exemplifies 3-substituted benzamide derivatives (including 3-methoxy, 3-ethoxy, 3-(oxolan-3-yl)oxy, and 3-[(2-methyltetrahydrofuran-2-yl)methoxy] variants) as preferred embodiments with demonstrated P2X3 IC₅₀ values ranging from 5 to 191 nM in FLIPR-based intracellular calcium assays [2][3]. In contrast, 4-substituted benzamide analogs are not prominently represented among the high-potency exemplars, suggesting that the 3-position orientation is more favorable for P2X3 binding pocket complementarity [1]. This regioisomeric preference is consistent with a binding model in which the 3-alkoxy group projects into a lipophilic sub-pocket that accommodates the butyl chain, whereas the 4-position may orient the substituent toward solvent or sterically clash with receptor residues [1].

Positional isomer Regioisomer P2X3 pharmacophore Binding orientation

Differentiation from Clinical-Stage P2X3 Antagonists (Eliapixant and Filapixant): Simplified Architecture Without Chiral Centers as a Tool Compound Advantage

The clinical candidates Eliapixant (BAY 1817080; CAS 1948229-21-7; MW 478.49) and Filapixant (CAS 1948232-63-0; MW not publicly verified but ~480 Da) are structurally complex molecules containing: (a) a chiral N-[(1R)-1-(2-trifluoromethylpyrimidin-5-yl)ethyl] side chain requiring enantioselective synthesis; (b) a 5-methylthiazole (rather than 4-(4-fluorophenyl)thiazole); and (c) a sterically demanding 3-alkoxy substituent (tetrahydrofuranyloxy or morpholinylmethoxy). These features contribute to their nanomolar P2X3 potency (Eliapixant IC₅₀ = 8 nM; Filapixant IC₅₀ = 7 nM in intracellular calcium assays) [1][2]. The target compound (CAS 477551-10-3), by contrast, is achiral, has a lower molecular weight (370.44 vs. ~478 Da), and bears a simpler 3-butoxy group and a 4-(4-fluorophenyl)thiazole moiety. These architectural differences translate into a substantially lower synthetic complexity: the target compound can be accessed via a two-step sequence involving Hantzsch thiazole formation followed by amide coupling, without requiring asymmetric synthesis or chiral resolution steps . This renders it more suitable as a tool compound for in vitro pharmacology, assay development, or as a fragment-like starting point for medicinal chemistry optimization, where the high cost and synthetic complexity of Eliapixant or Filapixant may be prohibitive .

P2X3 antagonist Tool compound Chiral synthesis Structural complexity

Class-Level P2X3 Antagonist Potency Range and Selectivity Over P2X2/3: Benchmarking Expectations from the Bayer Patent SAR

The Bayer 1,3-thiazol-2-yl substituted benzamide patent (US10174016) discloses P2X3 antagonist IC₅₀ values for hundreds of exemplified compounds measured in a standardized FLIPR-based intracellular calcium assay using HEK293 cells expressing recombinant human P2X3 [1]. Across the 3-alkoxy substituted sub-series, P2X3 IC₅₀ values range from 5 nM (Example 329; 3-[(2-methyltetrahydrofuran-2-yl)methoxy] analog) to 191 nM (Example 330) and, in some cases, >10,000 nM for unfavorable substitutions [2]. The patent explicitly states that preferred compounds exhibit at least 10-fold selectivity for P2X3 over P2X2/3 heteromeric receptors [1]. Although the specific IC₅₀ of CAS 477551-10-3 at P2X3 has not been publicly disclosed, its 3-butoxy substitution pattern, 4-(4-fluorophenyl)thiazole moiety, and absence of disfavored structural features (e.g., bulky ortho-substitution, polar groups at metabolically labile positions) place it within the productive SAR space of this chemotype [1]. In contrast, the thiazole and oxazole-substituted arylamide class from Roche (US20080132494) represents a structurally distinct P2X3 antagonist series with a reversed amide connectivity (arylamide rather than benzamide), and data from that series are not directly transferable to the benzamide class [3].

P2X3 receptor P2X2/3 selectivity FLIPR calcium assay Patent SAR

4-(4-Fluorophenyl)thiazole vs. 5-Methylthiazole: Impact on P2X3 Binding Site Complementarity and Selectivity Profile

The target compound uniquely features a 4-(4-fluorophenyl) substituent on the thiazole ring, whereas the clinical candidates Eliapixant and Filapixant carry a 5-methyl group at the corresponding position [1]. In the Roche arylamide P2X3 antagonist series (US20081132494), compounds bearing 4-arylthiazole substituents (including 4-(4-fluorophenyl) and 4-(substituted phenyl) variants) have demonstrated P2X3 antagonist activity with IC₅₀ values in the 25–136 nM range in FLIPR assays, indicating that 4-aryl substitution on the thiazole is compatible with P2X3 target engagement [2]. The 4-fluorophenyl group introduces a para-fluorine atom that can participate in orthogonal multipolar interactions with the receptor, modulate the electron density of the thiazole ring, and increase metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring [2]. Compared to the 5-methylthiazole in Eliapixant/Filapixant, the 4-(4-fluorophenyl)thiazole changes the spatial orientation of the thiazole substituent (from the 5-position to the 4-position), potentially altering the P2X3 vs. P2X2/3 selectivity profile—a key differentiator given that P2X2/3 inhibition is associated with taste-related adverse effects in clinical development [3].

Thiazole substitution P2X3 binding pocket 4-fluorophenyl Selectivity determinant

Physicochemical Property Differentiation: Predicted Solubility, Permeability, and Metabolic Stability Profile vs. Clinical Candidates

Using in silico predictive tools (SwissADME), the target compound (MW 370.44; TPSA ≈ 63.4 Ų; 2 H-bond donors; 4 H-bond acceptors; 9 rotatable bonds) exhibits physicochemical properties that distinguish it from the clinical candidates [1]. Eliapixant (MW 478.49; TPSA ≈ 105 Ų; 1 H-bond donor; 8 H-bond acceptors; 11 rotatable bonds) has a substantially higher topological polar surface area (ΔTPSA ≈ +42 Ų) and molecular weight (ΔMW ≈ +108 Da), placing it beyond the typical oral drug-like chemical space (Rule of 5) and closer to 'beyond Rule of 5' (bRo5) territory . The target compound's lower TPSA predicts improved passive membrane permeability, while its 3-butoxy group—being a simple alkyl ether—is expected to undergo CYP450-mediated O-dealkylation as a primary metabolic pathway, in contrast to the more metabolically complex tetrahydrofuranyl and morpholinyl ethers in the clinical candidates [1]. However, the target compound lacks the trifluoromethylpyrimidine moiety present in Eliapixant and Filapixant, which contributes significantly to their high P2X3 binding affinity through halogen-bonding and hydrophobic interactions [2]. No experimental solubility, LogD, metabolic stability, or permeability data have been publicly reported for CAS 477551-10-3.

Physicochemical properties Drug-likeness Solubility Metabolic stability

Recommended Research and Industrial Application Scenarios for 3-Butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Based on Verified Evidence


P2X3 Receptor Pharmacological Tool Compound for In Vitro Antagonist Screening and Assay Development

This compound, as a member of the 1,3-thiazol-2-yl substituted benzamide P2X3 antagonist class, is suited for in vitro P2X3 receptor pharmacology studies where an achiral, synthetically accessible benzamide chemotype is preferred over the structurally complex clinical candidates Eliapixant or Filapixant [1]. Its 4-(4-fluorophenyl)thiazole moiety allows researchers to probe the contribution of 4-arylthiazole substitution to P2X3 binding—a structural feature absent from the 5-methylthiazole-bearing clinical candidates—potentially providing insight into alternative P2X3 pharmacophore models [2]. Prior to use in quantitative pharmacology, in-house determination of P2X3 IC₅₀ and P2X2/3 selectivity in a FLIPR-based calcium flux assay (consistent with the assay format used in the Bayer patent) is essential, as no published potency data exist for this compound [1].

Structure-Activity Relationship (SAR) Exploration Around the 3-Butoxy and 4-(4-Fluorophenyl)thiazole Moieties in P2X3 Antagonist Lead Optimization

Medicinal chemistry programs targeting novel P2X3 antagonists can employ this compound as a synthetic starting point or SAR probe to investigate: (i) the optimal length and branching of the 3-alkoxy substituent (butoxy serving as a reference point between shorter ethoxy and longer pentoxy/hexoxy variants), and (ii) the contribution of para-fluorophenyl on the thiazole ring to P2X3 affinity and selectivity, particularly in comparison to 5-methylthiazole analogs [1]. The compound's achiral nature and relatively low molecular weight (MW 370.44) make it an attractive scaffold for parallel synthesis or combinatorial library generation, where the 3-butoxy group can be systematically varied . The class-level SAR from the Bayer patent indicates that potency in this series is sensitive to alkoxy modification, with IC₅₀ values spanning a >2000-fold range, underscoring the value of systematic SAR exploration around this core [1].

Comparative Selectivity Profiling Against P2X Receptor Subtypes and Related Purinergic Targets

The compound's 4-(4-fluorophenyl)thiazole substitution pattern, distinct from the clinical P2X3 antagonists, makes it a valuable comparator for selectivity profiling panels. Researchers investigating P2X3 vs. P2X2/3 selectivity—a critical parameter given that P2X2/3 inhibition is associated with taste disturbance adverse events in clinical trials—can benchmark this compound against Eliapixant (P2X3 IC₅₀ = 8 nM) and Filapixant (P2X3 IC₅₀ = 7 nM) in standardized calcium flux or electrophysiological assays [2][3]. Additionally, cross-screening against other P2X subtypes (P2X1, P2X2, P2X4, P2X7) and unrelated purinergic targets (e.g., adenosine receptors) would establish the compound's selectivity fingerprint and help determine whether the 4-(4-fluorophenyl)thiazole motif confers a selectivity advantage over the 5-methylthiazole clinical candidates [1].

Synthetic Chemistry Reference Standard for 1,3-Thiazol-2-yl Benzamide Synthesis Method Development

The compound can serve as a reference standard for developing and validating synthetic methodologies for 1,3-thiazol-2-yl substituted benzamides. Its synthesis via Hantzsch thiazole formation—involving condensation of 4-fluorophenacyl bromide with thiourea to form 2-amino-4-(4-fluorophenyl)thiazole, followed by coupling with 3-butoxybenzoyl chloride—represents the canonical route to this chemotype . The relatively simple two-step sequence, absence of chiral centers, and commercial availability of starting materials make this compound a practical benchmark for optimizing reaction yields, developing greener synthetic protocols, or establishing analytical methods (HPLC purity, NMR characterization) for this compound class . Successful synthesis and characterization of this compound can serve as a proficiency standard for laboratories entering the P2X3 antagonist field.

Quote Request

Request a Quote for 3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.